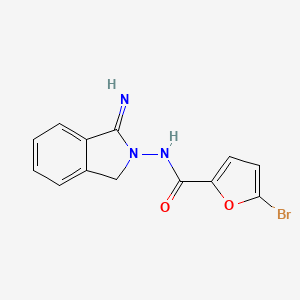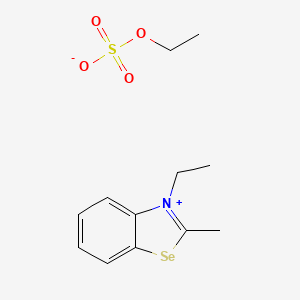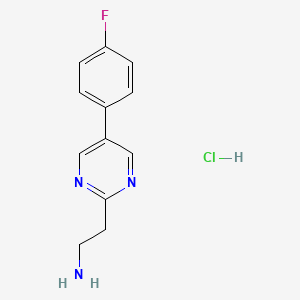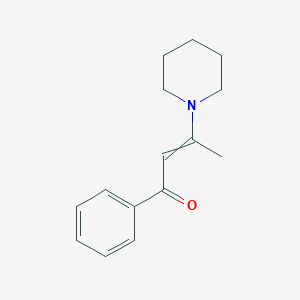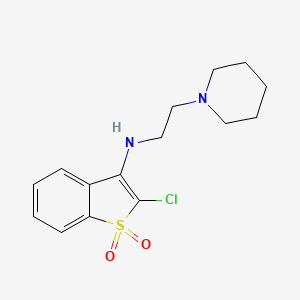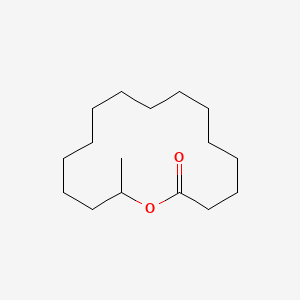
15-Hexadecanolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Hexadecanolide is a macrolide compound, specifically a 16-membered lactone. It is known for its unique structure and properties, making it a subject of interest in various scientific fields. The compound is also referred to by its IUPAC name, 16-methyl-oxacyclohexadecan-2-one .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 15-Hexadecanolide typically involves the macrolactonization of 15-hydroxyhexadecanoic acid. This can be achieved using the Yamaguchi or Mitsunobu macrolactonization reactions . The process involves the preparation of ®-15-hydroxyhexadecanoic acid from ethyl ®-β-hydroxybutyrate in five steps .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the production of both enantiomers of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 15-Hexadecanolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The lactone ring can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted lactones .
Applications De Recherche Scientifique
15-Hexadecanolide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 15-Hexadecanolide varies depending on its application:
Comparaison Avec Des Composés Similaires
15-Hexadecanolide is unique due to its 16-membered lactone ring. Similar compounds include:
Cyclohexadecanolide: Known for its use in the fragrance industry, it has a similar structure but different olfactory properties.
Cyclopentadecanone: Another macrocyclic compound used in perfumery, it differs in ring size and functional groups.
These comparisons highlight the distinct properties and applications of this compound, making it a valuable compound in various fields.
Propriétés
Numéro CAS |
4459-57-8 |
|---|---|
Formule moléculaire |
C16H30O2 |
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
16-methyl-oxacyclohexadecan-2-one |
InChI |
InChI=1S/C16H30O2/c1-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(17)18-15/h15H,2-14H2,1H3 |
Clé InChI |
GILZFLFJYUGJLX-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCCCCCCCCCCC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


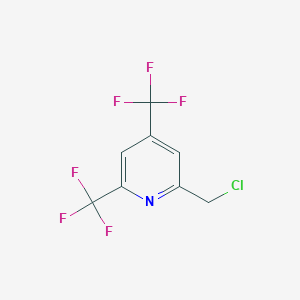
![3-(3-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14166178.png)

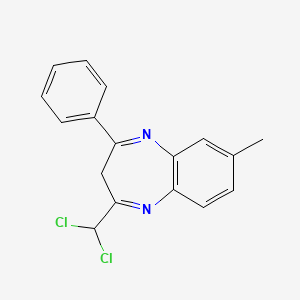
![N-[(4-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14166199.png)
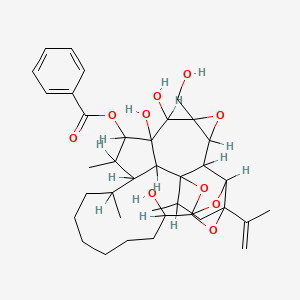
![2,6-Diazaspiro[4.5]decane,2-[(4-fluorophenyl)methyl]-](/img/structure/B14166212.png)

